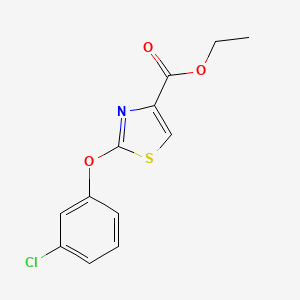
2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester
Cat. No. B6330983
Key on ui cas rn:
162276-40-6
M. Wt: 283.73 g/mol
InChI Key: FATIOKHMRGKQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05693594
Procedure details


13.72 g (106.72 mmol) 3-chlorophenol were added to a mixture of 19.21 g (106.72 mmol) sodium methylate-solution (30% in methanol) and 200 ml toluene and the mixture stirred 15 minutes at room temperature. The solution was evaporated to dryness, the residue suspended in 100 ml of toluene and evaporated to dryness again. The residue was dissolved in 100 ml dimethylsulphoxide and 24 g (101.65 mmol) of ethyl-2-bromothiazole-4-carboxylate [prepared as in Example 1b] were added in one portion. The solution was stirred for 24 hours at 80° C., cooled to room temperature and poured into 1200 ml water. 200 ml of saturated sodium chloride solution were added and the mixture extracted three times with 300 ml toluene. The organic layers were combined and washed with 200 ml 0.1 m NaOH and 200 ml of diluted sodium chloride solution, dried over Na2SO4 and evaporated to dryness to give 27.72 g (96%) of pale brown oily ethyl-2-(3-chlorophenoxy)thiazole-4-carboxylate. NMR (CDCl3):1.35(t,3H,CH3); 4.4(q,2H,CH2); 7.3(m,4H,Arom.) 7.7(s,1H,arom.).

Name
sodium methylate
Quantity
19.21 g
Type
reactant
Reaction Step One





Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C[O-].[Na+].[CH2:12]([O:14][C:15]([C:17]1[N:18]=[C:19](Br)[S:20][CH:21]=1)=[O:16])[CH3:13].[Cl-].[Na+]>O.C1(C)C=CC=CC=1>[CH2:12]([O:14][C:15]([C:17]1[N:18]=[C:19]([O:8][C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=2)[S:20][CH:21]=1)=[O:16])[CH3:13] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.72 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1)O
|
|
Name
|
sodium methylate
|
|
Quantity
|
19.21 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
24 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1)Br
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred 15 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness again
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 100 ml dimethylsulphoxide
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred for 24 hours at 80° C.
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture extracted three times with 300 ml toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 200 ml 0.1 m NaOH and 200 ml of diluted sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1)OC1=CC(=CC=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.72 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
